molecular formula C16H17ClN2O2 B1388372 N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide CAS No. 1020056-24-9

N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide

Cat. No.: B1388372
CAS No.: 1020056-24-9
M. Wt: 304.77 g/mol
InChI Key: VCDAWJJTYYMRON-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide is an organic compound that belongs to the class of amides. This compound features a complex structure with both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-amino-2-methylphenol and 2-chlorophenoxypropanoic acid.

    Amidation Reaction: The 3-amino-2-methylphenol is reacted with 2-chlorophenoxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide
  • N-(3-Amino-2-methylphenyl)-2-(2-bromophenoxy)-propanamide
  • N-(3-Amino-2-methylphenyl)-2-(2-fluorophenoxy)-propanamide

Uniqueness

N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide is unique due to its specific substitution pattern and the presence of both amino and chlorophenoxy groups. This unique structure may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(2-chlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-13(18)7-5-8-14(10)19-16(20)11(2)21-15-9-4-3-6-12(15)17/h3-9,11H,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDAWJJTYYMRON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C(C)OC2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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